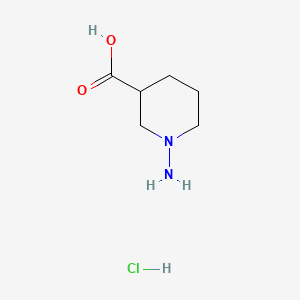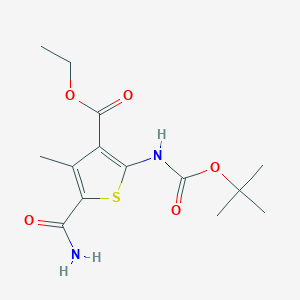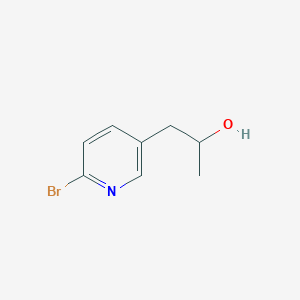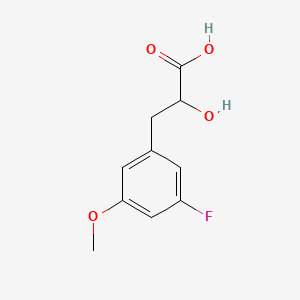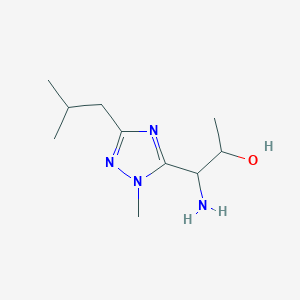![molecular formula C12H20FNO2 B15301904 Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)
Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluoromethyl group and a spirocyclic framework contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable azaspiro compound with a fluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The fluoromethyl group can serve as a marker for tracking the compound’s distribution and transformation in biological systems .
Medicine
In medicinal chemistry, tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is investigated for its potential as a drug candidate. Its spirocyclic structure may impart unique pharmacological properties, making it a candidate for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The spirocyclic structure may also contribute to the compound’s stability and resistance to metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 4-Fluoro-3-oxopiperidine-1-carboxylate: Shares the tert-butyl and fluorine substituents but differs in the core structure.
tert-butyl (2S,4R)-4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate: Similar fluoromethyl group but different ring system.
Uniqueness
Tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its spirocyclic framework, which imparts distinct chemical and physical properties. This structure differentiates it from other compounds with similar functional groups, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H20FNO2 |
|---|---|
Peso molecular |
229.29 g/mol |
Nombre IUPAC |
tert-butyl 6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C12H20FNO2/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13/h9H,4-8H2,1-3H3 |
Clave InChI |
IXXYQYZDUJLKQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC12CC(C2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


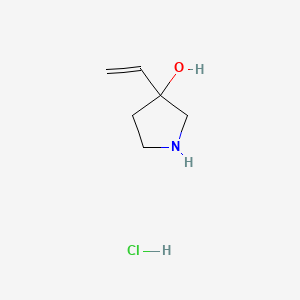
![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)
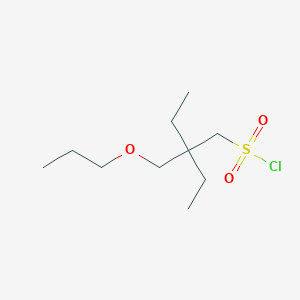
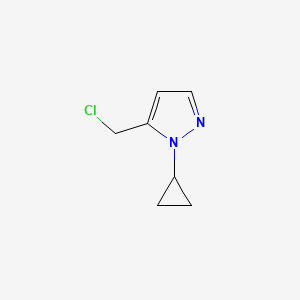
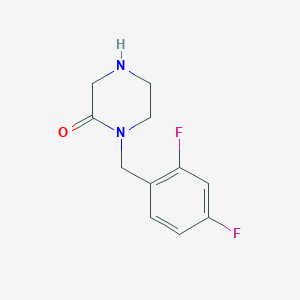
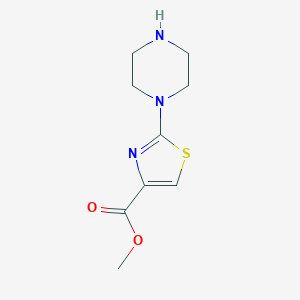
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)
